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Abstract

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical mediator of the
biological actions of vitamin D. Genetic variations, particularly single nucleotide polymorphisms
(SNPs), within the VDR gene can influence its expression and function, thereby impacting a
wide range of physiological processes and disease susceptibilities. This technical guide
provides a comprehensive overview of the most extensively studied VDR gene polymorphisms,
including their molecular characteristics, functional implications, and associations with various
diseases. Detailed experimental protocols for the analysis of these polymorphisms and their
functional consequences are presented, along with a depiction of the intricate VDR signaling
pathways. This document is intended to serve as a valuable resource for researchers,
scientists, and drug development professionals engaged in the study of vitamin D metabolism,
VDR biology, and the development of therapeutics targeting this pathway.

The Vitamin D Receptor (VDR) Gene and its
Polymorphisms

The human VDR gene is situated on the long arm of chromosome 12, specifically at position
12913.11.[1] It is a large and complex gene, spanning approximately 75 kilobases (kb).[2][3][4]
[5] The gene's structure comprises multiple exons, with reports indicating a range from eight
coding exons (exons 2-9) and six non-coding exons (la-1f)[2] to a total of 11 or even 14 exons.
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[31[4][6][7] The promoter region of the VDR gene is characterized by its high guanine-cytosine
(GC) content and the absence of a TATA box.[2][3] Functionally, exons 2 and 3 encode the
DNA-binding domain (DBD), which is crucial for the receptor's interaction with target DNA
sequences, while exons 7, 8, and 9 are involved in forming the ligand-binding domain (LBD) for
vitamin D.[6]

Numerous single nucleotide polymorphisms (SNPs) have been identified within the VDR gene.
Among these, four have been the subject of extensive research due to their potential functional
significance and association with a multitude of diseases. These are:

Fokl (rs2228570): AT to C transition located in exon 2.[6]

Bsml (rs1544410): Located in intron 8.[7]

Apal (rs7975232): Also located in intron 8.[7]

Taqgl (rs731236): Situated in exon 9.[7]

Another noteworthy polymorphism is Cdx2 (rs11568820), located in the promoter region of the
VDR gene.[5][8]

Functional Impact of VDR Gene Polymorphisms

The functional consequences of these polymorphisms vary, with some directly altering the VDR
protein structure and others affecting gene expression.

Fokl (rs2228570)

The Fokl polymorphism is a missense variant that results in a change in the translation
initiation site. The 'T' allele (designated as 'f') corresponds to the first ATG start codon, leading
to the synthesis of a full-length 427-amino acid VDR protein. The 'C' allele (designated as 'F"),
on the other hand, disrupts this initial start codon, causing translation to commence at a
downstream ATG. This results in a shorter VDR protein that is three amino acids shorter (424
amino acids).[6][9][10][11]

Functionally, the shorter F-VDR protein isoform exhibits enhanced transcriptional activity
compared to the longer f-VDR isoform.[11][12] Studies have demonstrated that the F-VDR
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variant leads to a greater induction of VDR target genes, such as CYP24A1, and more potent
transactivation of transcription factors like NF-kB and NFAT.[10][13] This heightened activity of
the F-VDR variant is also associated with a more robust immune response.[9][13]

Bsml (rs1544410), Apal (rs7975232), and Taql (rs731236)

These three polymorphisms are located in the 3' untranslated region (3'-UTR) of the VDR gene
and do not result in a change in the amino acid sequence of the VDR protein.[8] They are,
however, in strong linkage disequilibrium, meaning they are frequently inherited together.[8]
Their location within the 3'-UTR suggests a role in regulating VDR gene expression, likely by
influencing the stability of the VDR messenger RNA (mMRNA).[4][7][8] It has been proposed that
the 't' allele of the Tagl polymorphism is associated with increased VDR mRNA stability.[14] The
precise functional effects of Bsml and Apal are less well-defined, and their associations with
various diseases are often thought to be a consequence of their linkage with other, yet
unidentified, functional variants.[8]

Association of VDR Polymorphisms with Disease

The functional alterations in VDR expression and activity conferred by these polymorphisms
have been linked to susceptibility to a wide array of diseases. The following tables summarize
the findings from numerous meta-analyses, presenting the odds ratios (ORs) and 95%
confidence intervals (CIs) for the association of VDR polymorphisms with various health
outcomes.

Table 1: Association of VDR Polymorphisms with Cancer Risk
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. . Odds Ratio
Cancer Type Polymorphism  Genetic Model Reference(s)
(95% CI)

Any Cancer Fokl ff vs FF 1.08 (1.01-1.16) [2]
Ovarian Cancer Foki ff vs FF 1.20 (1.02-1.41) [2]
Skin Cancer Fokl ffvs FF 1.30 (1.04-1.61) [9]
Breast Cancer Fokl ff vs FF 1.14 (1.03-1.27) 9]
Prostate Cancer Bsml Bb vs bb 0.83 (0.69-0.99) [9]
Any Cancer )

. Bsml Bb vs bb Reduced Risk [9]
(Caucasians)
Any Cancer ]

. Bsml BB vs bb Reduced Risk [9]
(Caucasians)
Colorectal

Taql ttvsTT 1.43 (1.30-1.58) [1]

Cancer
Any Cancer Cdx2 gg vs GG 1.12 (1.00-1.25) [1]

Table 2: Association of VDR Polymorphisms with Osteoporosis and Bone Health

. . . Odds Ratio
Condition Polymorphism  Genetic Model Reference(s)
(95% CI)
Postmenopausal No significant
] Apal All models o [10][13]
Osteoporosis association
Osteoporotic Bsml, Apal, Taql, No significant
All models o [3]
Fracture Fokl, Cdx2 association
Osteoporosis ) 0.16 (0.03-0.84) -
. Bsml Dominant model ) [11]
(East Asians) Protective
) Dominant (ff+Ff
Osteoporosis Fokl 1.19 (1.04-1.36) [7]
vs FF)
Osteoporosis Recessive (tt vs
Taql 1.35(1.11-1.63) [7]

(Caucasians)

TT+TH)
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Table 3: Association of VDR Polymorphisms with Metabolic and Cardiovascular Diseases

. . . Odds Ratio
Disease Polymorphism  Genetic Model Reference(s)
(95% CiI)
Metabolic Recessive (bbvs  0.72 (0.55-0.95) -
Bsml ) [5]
Syndrome BB+Bb) Protective
Metabolic ] 0.83 (0.72-0.95) -
Bsml Allelic (b vs B) ) [5]
Syndrome Protective
Metabolic No significant
Fokl, Taql, Apal All models o [5][12]
Syndrome association
Coronary Artery _
) Fokl All models Increased Risk [81[15]
Disease
All models
Coronary Artery ]
) Apal (except Increased Risk [81[15]
Disease ]
recessive)
) ) Dominant (TT+Tt  0.30 (0.17-0.52) -
Obesity (Asians) Taq|l ) [16]
Vs tt) Protective
) Dominant (FF+Ff
Obesity Fokl 1.54 (1.15-2.06) [16]

vs ff)

Table 4: Association of VDR Polymorphisms with Autoimmune Diseases
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. . . Odds Ratio
Disease Polymorphism  Genetic Model Reference(s)
(95% CI)
Autoimmune Recessive (CC 0.80 (0.66-0.95) -
o Taql (rs731236) ] [17]
Thyroid Disease vs CT+TT) Protective
Autoimmune .
o Fokl (rs2228570)  Overall Reduced Risk [17]
Thyroid Disease
Multiple
Sclerosis Apal Aallele 1.27 (1.07-1.50) [14]
(Asians)
Rheumatoid Dominant 0.74 (0.60-0.92) -
N Fokl , [14]
Arthritis (TT+CT vs CC) Protective
Systemic Lupus
Erythematosus Bsmi Overall Genetic marker [18]
(Asians)

VDR Signaling Pathways

The biological effects of vitamin D are mediated through two principal signaling pathways
initiated by the VDR: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. Upon binding its ligand,
1,25-dihydroxyvitamin D3 (1,25(0OH)2D3), the VDR undergoes a conformational change and
heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to
the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements
(VDRES) located in the promoter regions of target genes. This binding event recruits a complex
of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of the
target gene. This intricate process ultimately leads to changes in protein synthesis and cellular
function.
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Genomic VDR signaling pathway.

Non-Genomic Signaling Pathway

In addition to its genomic actions, VDR can also mediate rapid, non-transcriptional responses.
This pathway is initiated by the binding of 1,25(OH)2D3 to a membrane-associated form of
VDR (mVDR). This can be either the classical VDR located at the plasma membrane or a
distinct membrane receptor, protein disulfide isomerase A3 (PDIA3). This interaction triggers
the activation of various second messenger systems, including cyclic AMP (CAMP), inositol
trisphosphate (IP3), and diacylglycerol (DAG), leading to rapid changes in intracellular calcium
concentrations. These second messengers, in turn, activate downstream protein kinase
cascades, such as protein kinase C (PKC), protein kinase A (PKA), and the mitogen-activated
protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These rapid
signaling events can modulate a variety of cellular functions and can also influence the
genomic actions of VDR through crosstalk mechanisms.
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Non-genomic VDR signaling pathway.

Experimental Protocols
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The analysis of VDR gene polymorphisms and their functional consequences employs a variety
of molecular biology techniques. Below are detailed methodologies for key experiments.

Genotyping of VDR Polymorphisms

This is a widely used method for genotyping VDR polymorphisms. It involves the amplification
of the DNA segment containing the SNP, followed by digestion with a specific restriction
enzyme that recognizes and cuts only one of the allelic variants.

General Workflow for PCR-RFLP:

Genomic DNA 3 PCR Amplification Restriction Enzyme Agarose Gel Genotype
Extraction of Target Region Digestion Electrophoresis Determination

Click to download full resolution via product page
PCR-RFLP experimental workflow.
Protocol for Fokl (rs2228570) Genotyping:

o DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples
using a standard DNA extraction Kkit.

o PCR Amplification:
o Forward Primer: 5-~AGCTGGCCCTGGCACTGACTCTGCTCT-3'
o Reverse Primer: 5'-ATGGAAACACCTTGCTTCTTCTCCCTC-3'
o PCR Conditions:
» |nitial denaturation: 95°C for 5 minutes.
» 35 cycles of:
» Denaturation: 95°C for 30 seconds.

» Annealing: 60°C for 30 seconds.
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= Extension: 72°C for 30 seconds.
= Final extension: 72°C for 7 minutes.
o The expected PCR product size is 265 bp.

» Restriction Digestion:
o Digest the PCR product with the Fokl restriction enzyme.
o Incubate at 37°C for at least 4 hours or overnight.
o Gel Electrophoresis:
o Separate the digested fragments on a 3% agarose gel.
o Visualize the bands under UV light after ethidium bromide staining.
o Genotype Interpretation:
o ff (TT) genotype: One band at 265 bp (the 'T' allele creates the Fokl recognition site).
o FF (CC) genotype: Two bands at 196 bp and 69 bp.
o Ff (TC) genotype: Three bands at 265 bp, 196 bp, and 69 bp.
Protocol for Bsml (rs1544410) Genotyping:
o DNA Extraction: As described for Fokil.
o PCR Amplification:

Forward Primer: 5'-CAACCAAGACTACAAGTACCGCGTCAGTGA-3'

[¢]

Reverse Primer: 5-AACCAGCGGAAGAGGTCAAGGG-3'

[¢]

[e]

PCR Conditions: Similar to Fokl, with an annealing temperature of 64°C.

o

The expected PCR product size is 825 bp.
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» Restriction Digestion:
o Digest the PCR product with the Bsml restriction enzyme.
o Incubate at 65°C for at least 4 hours or overnight.
o Gel Electrophoresis:
o Separate the digested fragments on a 2% agarose gel.
o Genotype Interpretation:
o bb (AA) genotype: One band at 825 bp (the ‘A’ allele abolishes the Bsml recognition site).
o BB (GG) genotype: Two bands at 650 bp and 175 bp.
o Bb (AG) genotype: Three bands at 825 bp, 650 bp, and 175 bp.

(Note: Primer sequences and PCR conditions may need optimization depending on the specific
reagents and equipment used.)

This is a real-time PCR-based method that uses fluorescently labeled probes to discriminate
between alleles. It is a high-throughput and highly accurate method for SNP genotyping.

Protocol Outline:

o Assay Selection: Obtain pre-designed TagMan SNP Genotyping Assays for the VDR
polymorphisms of interest (e.g., from Thermo Fisher Scientific). Assay IDs for common VDR
SNPs are available (e.g., C_12060045_ 20 for rs2228570/Fokl).[3]

» Reaction Setup: Prepare a reaction mix containing TagMan Genotyping Master Mix, the
specific SNP Genotyping Assay (which includes primers and allele-specific probes), and
genomic DNA.

e Real-Time PCR: Perform the real-time PCR according to the manufacturer's instructions.
The instrument will monitor the fluorescence signals generated by the probes during
amplification.
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o Data Analysis: The software accompanying the real-time PCR instrument will automatically
analyze the fluorescence data and assign a genotype to each sample based on the allelic
discrimination plot.

Functional Analysis of VDR Polymorphisms

This assay is used to measure the transcriptional activity of different VDR polymorphic variants.
Protocol Outline:

» Vector Construction: Clone the different VDR alleles (e.g., F-VDR and f-VDR for the Fokil
polymorphism) into an expression vector.

e Cell Culture and Transfection:
o Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).
o Co-transfect the cells with:
» The VDR expression vector (containing either the F or f allele).

» Areporter vector containing a luciferase gene under the control of a VDRE-containing
promoter.

= A control vector expressing Renilla luciferase for normalization of transfection efficiency.

o Cell Treatment: After transfection, treat the cells with 1,25(0OH)2D3 or other VDR ligands at
various concentrations.

e Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities
using a dual-luciferase reporter assay system.

» Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
account for differences in transfection efficiency. Compare the transcriptional activity induced
by the different VDR variants in response to the ligand.

EMSA is used to study the binding of the VDR protein to its target DNA sequence (VDRE).
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Protocol Outline:

Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing the VDR.

e Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide
containing a VDRE with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g.,
biotin or a fluorescent dye).

e Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer
containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-
DNA interactions.

o Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a
non-denaturing polyacrylamide gel.

o Detection: Detect the labeled probe by autoradiography (for radioactive labels) or
chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shift" in the
migration of the probe indicates the formation of a VDR-VDRE complex. For supershift
assays, an antibody specific to VDR can be added to the binding reaction, which will cause a
further retardation in the mobility of the complex, confirming the presence of VDR.

Conclusion

The study of VDR gene polymorphisms provides valuable insights into the genetic basis of
individual differences in vitamin D metabolism and response. The functional consequences of
these polymorphisms, particularly Fokl, have been well-characterized, and their associations
with a multitude of diseases are increasingly being elucidated through large-scale genetic
studies and meta-analyses. The experimental protocols detailed in this guide provide a
framework for researchers to investigate these polymorphisms and their impact on VDR
function. A thorough understanding of the VDR signaling pathways and the influence of genetic
variations is paramount for the development of personalized medicine approaches and novel
therapeutic strategies targeting the vitamin D endocrine system. Further research is warranted
to fully unravel the complex interplay between VDR genetics, vitamin D status, and human
health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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